molecular formula C16H19N7S B15121976 N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine

Cat. No.: B15121976
M. Wt: 341.4 g/mol
InChI Key: UFKFURNUTPJWJO-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of thieno[2,3-d]pyrimidine and piperazine moieties within its structure suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic synthesis. One common approach is the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further reacted with piperazine derivatives under controlled conditions to introduce the piperazine moiety . The final step involves the methylation of the amine groups to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.

    Piperazine derivatives: Compounds containing the piperazine ring are known for their pharmacological properties and are used in various therapeutic applications.

    Pyridazine derivatives: These compounds are studied for their potential in medicinal chemistry and materials science.

Uniqueness

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is unique due to the combination of its heterocyclic components, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C16H19N7S

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dimethyl-6-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C16H19N7S/c1-21(2)13-3-4-14(20-19-13)22-6-8-23(9-7-22)15-12-5-10-24-16(12)18-11-17-15/h3-5,10-11H,6-9H2,1-2H3

InChI Key

UFKFURNUTPJWJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C4C=CSC4=NC=N3

Origin of Product

United States

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